hCA II Inhibitory Potency: 2-Bromo vs. Structurally Related N-Aryl Pyrimidinecarboxamide CA Inhibitor
The 2-bromophenyl compound inhibits human recombinant carbonic anhydrase II with a Ki of 4.40 nM. In a separate but methodologically comparable stopped-flow CO₂ hydration assay using human recombinant CA2 expressed in E. coli (15 min preincubation), a structurally related N-aryl pyrimidinecarboxamide carbonic anhydrase inhibitor (BDBM50130746; ChEMBL CHEMBL3633385) yielded a Ki of 5.5 nM [1][2]. Although these compounds are not identical in overall scaffold architecture, both represent pyrimidine-based CA2 inhibitors tested under similar recombinant enzyme conditions, providing a contextual benchmark for the potency range achievable within this inhibitor class. Additionally, a 2024 study of novel synthesized pyrimidine derivatives reported Ki values against hCA II ranging from 18.21 ± 3.66 to 136.35 ± 21.48 nM [3], placing the 4.40 nM Ki of the 2-bromophenyl compound at the high-potency end of the pyrimidine chemotype landscape.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 4.40 nM (human recombinant CA2, E. coli expression, 15 min preincubation, stopped-flow CO₂ hydration assay) |
| Comparator Or Baseline | Comparator A (BDBM50130746): Ki = 5.5 nM (human recombinant CA2, E. coli, 6 h preincubation, stopped-flow CO₂ hydrase assay). Comparator B (pyrimidine derivative class, 2024 study): Ki range 18.21 ± 3.66–136.35 ± 21.48 nM against hCA II. |
| Quantified Difference | Target compound Ki is 1.1 nM (20%) lower than Comparator A; 4.1- to 31-fold more potent than the lower and upper bounds of Comparator B's range, respectively. |
| Conditions | Recombinant human CA2 expressed in E. coli; stopped-flow CO₂ hydration assay; 15 min preincubation (target compound and Comparator B); 6 h preincubation (Comparator A). |
Why This Matters
A Ki of 4.40 nM against hCA II positions this compound among the most potent pyrimidine-based CA2 inhibitors documented, making it a strong candidate for CA2-focused biochemical studies where maximal target engagement at low compound concentration is required.
- [1] BindingDB BDBM50180267 (ChEMBL CHEMBL3814163). Ki = 4.40 nM for hCA II. Dumlupinar University. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50180267 View Source
- [2] BindingDB BDBM50130746 (ChEMBL CHEMBL3633385). Ki = 5.5 nM for hCA II. Egyptian Russian University. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50130746 View Source
- [3] Duran HE, et al. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Arch Pharm (Weinheim). 2024;357(8):e2300634. Ki range hCA II: 18.21–136.35 nM. https://www.infona.pl/resource/bwmeta1.element.wiley-ardp-v-357-i-8-ardp202300634 View Source
